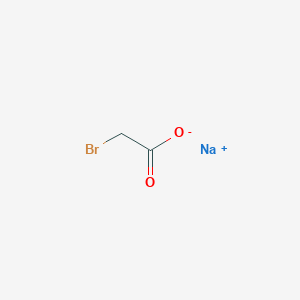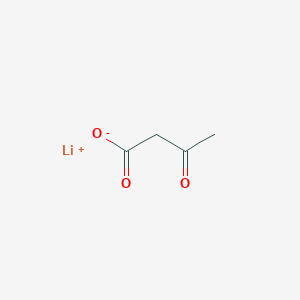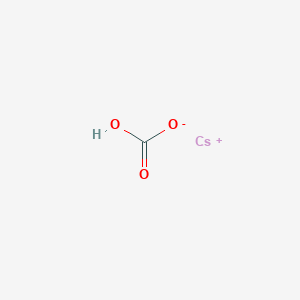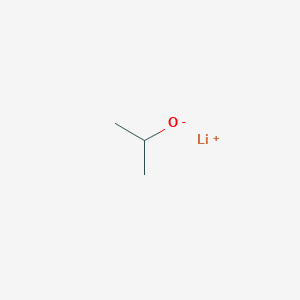
potassium;2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “potassium;2-cyanoacetate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and applications to fully appreciate its significance in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-cyanoacetate involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific process], requiring [specific temperature and pressure].
Step 3: Final product formation by [specific reaction], often involving [specific catalysts] and [specific solvents].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-scale reactors: Utilizing reactors that can handle large volumes of reactants.
Continuous flow processes: Ensuring a steady production rate and consistent quality.
Purification techniques: Employing methods such as distillation, crystallization, and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
potassium;2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form [specific products].
Reduction: Involving reducing agents to yield [specific products].
Substitution: Undergoing substitution reactions with [specific reagents] to produce [specific products].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific agents], typically under [specific conditions].
Reduction: Reducing agents such as [specific agents] are used under [specific conditions].
Substitution: Reagents like [specific reagents] are employed, often requiring [specific catalysts] and [specific solvents].
Major Products
The major products formed from these reactions include [specific products], which are significant for [specific applications].
Applications De Recherche Scientifique
potassium;2-cyanoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies to understand [specific biological processes].
Medicine: Investigated for its potential therapeutic effects in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products], contributing to [specific industrial processes].
Mécanisme D'action
The mechanism by which potassium;2-cyanoacetate exerts its effects involves:
Molecular Targets: Interacting with specific molecular targets such as [specific proteins or enzymes].
Pathways: Modulating pathways like [specific pathways], leading to [specific effects].
Binding Sites: Binding to [specific sites] on target molecules, resulting in [specific outcomes].
Propriétés
IUPAC Name |
potassium;2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVISUNMHKSREJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)








